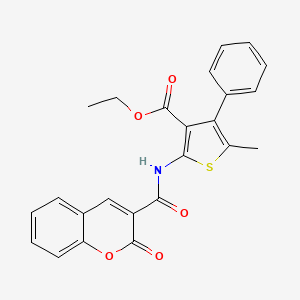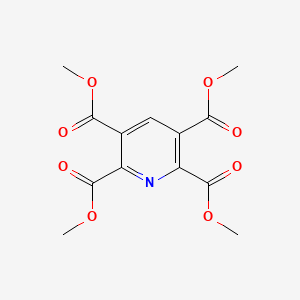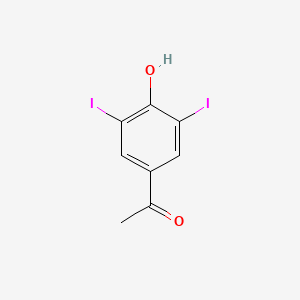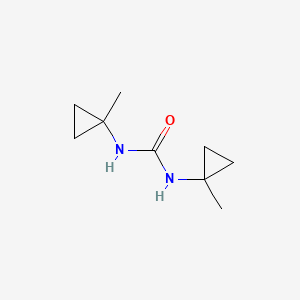
1,3-Bis(1-methylcyclopropyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1-methylcyclopropyl)urea is an organic compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . It is characterized by the presence of two 1-methylcyclopropyl groups attached to a urea moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1-methylcyclopropyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The safety information available indicates that 1,3-Bis(1-methylcyclopropyl)urea is associated with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and handle potential exposure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-methylcyclopropyl)urea typically involves the reaction of 1-methylcyclopropylamine with phosgene or its derivatives under controlled conditions. The reaction proceeds as follows:
Step 1: 1-Methylcyclopropylamine is reacted with phosgene to form an intermediate isocyanate.
Step 2: The intermediate isocyanate is then reacted with another equivalent of 1-methylcyclopropylamine to yield 1,3-Bis(1-methylcyclopropyl)urea.
The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 1,3-Bis(1-methylcyclopropyl)urea may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1-methylcyclopropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, amine derivatives, and oxidized urea compounds .
Wirkmechanismus
The mechanism of action of 1,3-Bis(1-methylcyclopropyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylurea: Similar structure but with methyl groups instead of 1-methylcyclopropyl groups.
1,3-Diethylurea: Contains ethyl groups instead of 1-methylcyclopropyl groups.
1,3-Diphenylurea: Contains phenyl groups instead of 1-methylcyclopropyl groups.
Uniqueness
1,3-Bis(1-methylcyclopropyl)urea is unique due to the presence of the 1-methylcyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
1,3-bis(1-methylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(3-4-8)10-7(12)11-9(2)5-6-9/h3-6H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAONROYYJWQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)NC2(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
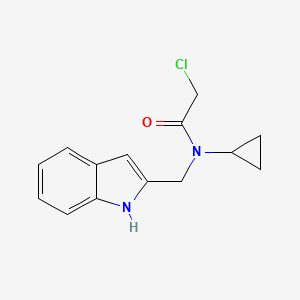
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)
![6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526513.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2526517.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526518.png)


![2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2526523.png)
